3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

Lipophilicity Membrane permeability SAR optimization

3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid (CAS 1497985-18-8) is a low-molecular-weight (174.26 g/mol) cyclobutane carboxylic acid derivative featuring a gem‑dimethyl quaternary carbon at the 3-position and a methylsulfanyl (-SMe) substituent at the 1-position ,. The compound belongs to an emerging class of sp³‑rich, conformationally restricted carboxylic acid building blocks that are increasingly employed in medicinal chemistry to replace flat aromatic rings.

Molecular Formula C8H14O2S
Molecular Weight 174.26 g/mol
Cat. No. B13319239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid
Molecular FormulaC8H14O2S
Molecular Weight174.26 g/mol
Structural Identifiers
SMILESCC1(CC(C1)(C(=O)O)SC)C
InChIInChI=1S/C8H14O2S/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10)
InChIKeyYSLVHQMIAXTZOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid – A Sterically Demanding, Sulfur-Containing Cyclobutane Scaffold for Pharmaceutical and Agrochemical Fragment Libraries


3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid (CAS 1497985-18-8) is a low-molecular-weight (174.26 g/mol) cyclobutane carboxylic acid derivative featuring a gem‑dimethyl quaternary carbon at the 3-position and a methylsulfanyl (-SMe) substituent at the 1-position [1], [2]. The compound belongs to an emerging class of sp³‑rich, conformationally restricted carboxylic acid building blocks that are increasingly employed in medicinal chemistry to replace flat aromatic rings . Its distinctive combination of a sulfur atom, two methyl groups, and a rigid four-membered ring distinguishes it from simpler cyclobutane‑carboxylic acid analogs often used as generic screening fragments.

Why Procuring a Generic Cyclobutane Carboxylic Acid in Place of 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid Can Compromise Fragment Library Diversity and Lead Optimization


Simple cyclobutane-1-carboxylic acid derivatives such as 3,3-dimethylcyclobutane-1-carboxylic acid (CAS 34970-18-8) and 1-(methylsulfanyl)cyclobutane-1-carboxylic acid (CAS 35120-20-8) are frequently stocked as generic screening fragments [1], . However, substituting any single-feature analog for 3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid strips away either the key sulfur-based hydrogen-bonding capacity or the steric bulk conferred by the gem‑dimethyl group. This results in a quantifiable loss in both lipophilicity (up to 0.6 logP units lower) and acidity (pKa elevated by ≈1 unit), thereby altering recognition by biological targets and compromising the validity of structure–activity relationship (SAR) campaigns [2], .

Quantitative Differentiation of 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid Versus Four Closest Analogs on Lipophilicity, Steric Bulk, Hydrogen-Bonding Capacity, and Acidity


Elevated Lipophilicity (XLogP3 = 2) Compared to the 3,3-Dimethyl (XLogP3 = 1.4) and 3-Methylsulfanyl (XLogP3 = 1) Carboxylic Acid Analogs

The target compound 3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid exhibits a computed XLogP3 of 2, which is 0.6 logP units higher than 3,3-dimethylcyclobutane-1-carboxylic acid (XLogP3 = 1.4) and 1.0 logP unit higher than 3-(methylsulfanyl)cyclobutane-1-carboxylic acid (XLogP3 = 1) [1], [2], [3]. The incremental lipophilicity arises from the additive contribution of the gem‑dimethyl group and the sulfur atom, providing a tunable window for modulating membrane permeability without resorting to larger aromatic systems.

Lipophilicity Membrane permeability SAR optimization

Increased Steric Bulk (MW = 174.26) Versus the Des‑Methylsulfanyl (MW = 128.17) and Des‑Dimethyl (MW = 146.2) Analogs

With a molecular weight of 174.26 g/mol, 3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is 46.09 g/mol heavier than 3,3-dimethylcyclobutane-1-carboxylic acid (128.17 g/mol) and 28.06 g/mol heavier than 1-(methylsulfanyl)cyclobutane-1-carboxylic acid (146.20 g/mol) [1], [2], . The additional mass is concentrated at the quaternary center and the sulfur atom, which together create a sterically shielded carboxylic acid environment that is absent in the less substituted analogs.

Steric shielding Cyclobutane scaffold Fragment library diversity

One Additional Hydrogen-Bond Acceptor (HBA = 3) Relative to the Des‑Methylsulfanyl 3,3-Dimethylcyclobutane-1-carboxylic Acid (HBA = 2)

The target compound contains three hydrogen-bond acceptor atoms (the carbonyl oxygen, the hydroxyl oxygen, and the sulfur atom), whereas the commonly used 3,3-dimethylcyclobutane-1-carboxylic acid possesses only two (the carbonyl and hydroxyl oxygens) [1], [2]. The additional HBA provided by the sulfur atom introduces a soft, polarizable interaction site that can engage protein targets through sulfur‑π and CH–S hydrogen bonds, a feature entirely absent in the non‑sulfur analog.

Hydrogen bonding Target engagement Fragment screening

Enhanced Carboxylic Acid Acidity (pKa = 3.73) Compared to 3,3-Dimethylcyclobutane-1-carboxylic acid (pKa = 4.82)

The predicted pKa of 3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is 3.73 ± 0.40, which is approximately 1.1 pKa units lower (i.e., ~10‑fold more acidic) than the predicted pKa of 4.82 ± 0.40 for the non‑sulfur analog 3,3-dimethylcyclobutane-1-carboxylic acid [1], . The acid-strengthening effect arises from the electron‑withdrawing inductive influence of the methylsulfanyl substituent attached directly to the carboxylic acid‑bearing carbon.

Acidity Conjugation chemistry Reactivity tuning

Optimal Procurement Scenarios for 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Elevation of Lipophilicity While Maintaining sp³ Character

When a fragment library requires replacement of a flat aromatic acid with a three‑dimensional aliphatic core that retains or exceeds membrane permeability, 3,3‑dimethyl‑1‑(methylsulfanyl)cyclobutane‑1‑carboxylic acid delivers an XLogP3 of 2, exceeding the lipophilicity of the non‑sulfur analog (XLogP3 = 1.4) by 0.6 log units [1]. This property makes it a compelling choice for programs targeting intracellular proteins where passive diffusion correlates with logP.

Chemical Biology Probe Design Capitalizing on Unique Sulfur‑Mediated Protein Interactions

The presence of a methylsulfanyl group confers an additional hydrogen‑bond acceptor (HBA = 3 vs. 2 for the des‑sulfur analog) [1] that can engage methionine‑rich binding pockets through sulfur‑π or CH–S interactions. This moiety is irreplaceable in target engagement studies that aim to map non‑canonical binding interactions, supporting the procurement of this compound over simpler cyclobutane acids that lack the sulfur pharmacophore.

Parallel Library Synthesis Demanding Mild Amide Coupling Conditions

With a predicted pKa of 3.73, the compound is approximately 10‑fold more acidic than 3,3‑dimethylcyclobutane‑1‑carboxylic acid (pKa = 4.82) [1]. This enhanced acidity permits efficient amide bond formation under mildly basic conditions (e.g., Hünig’s base at room temperature), reducing epimerization risk and simplifying purification in high‑throughput medicinal chemistry workflows, directly reducing synthesis costs per compound.

Sterically Shielded Acid Motif for Prodrug Design and Metabolic Stability Optimization

The gem‑dimethyl quaternary center adjacent to the carboxylic acid creates a sterically congested environment (MW = 174.26 vs. 128.17 for the non‑sulfur analog) [1] that retards esterase‑mediated hydrolysis . In prodrug programs where controlled release of the free acid is critical, this compound offers a higher barrier to enzymatic cleavage compared to its less hindered analogs, making it a strategically valuable building block for medicinal chemistry teams focused on pharmacokinetic tuning.

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